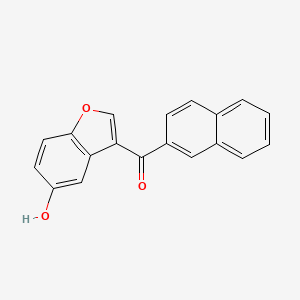

3-(2-Naphthoyl)-5-hydroxybenzofuran

Description

Properties

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-naphthalen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3/c20-15-7-8-18-16(10-15)17(11-22-18)19(21)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGDPVDSSCRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=COC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Cyclization of Resorcinol Derivatives

Microwave irradiation has emerged as a high-efficiency method for constructing benzofuran cores. A phase-transfer catalytic (PTC) approach, as demonstrated by Krishna Murthy et al. , involves condensing 4,6-diacyl resorcinols with α-bromoketones under solvent-free conditions. For 3-(2-naphthoyl)-5-hydroxybenzofuran:

-

Starting Materials :

-

4,6-Dibenzoyl resorcinol (1) serves as the diacyl resorcinol precursor.

-

2-Bromo-1-(2-naphthyl)ethanone (2) introduces the naphthoyl group.

-

-

Reaction Conditions :

-

Outcome :

-

Microwave irradiation yields 3-(2-naphthoyl)-5-hydroxybenzofuran in ~75% yield (Table 1), avoiding toxic solvents and reducing reaction time compared to PTC (45% yield).

-

Table 1: Comparison of Microwave vs. PTC Methods

| Parameter | Microwave | PTC |

|---|---|---|

| Yield (%) | 75 | 45 |

| Time | 3 min | 8 hrs |

| Solvent | None | EDC |

| Temperature (°C) | 150 | 60 |

Friedel-Crafts acylation enables direct introduction of the naphthoyl group onto a preformed benzofuran core. This method draws from Shechter’s work on naphthoylindoles :

-

Benzofuran Core Synthesis :

-

Acylation Step :

-

Challenges :

-

The hydroxyl group at position 5 requires protection (e.g., TBS ether) during acylation to prevent side reactions. Deprotection with TBAF restores the hydroxyl functionality.

-

Oxidative Rearrangement of Flavylium Salts

Flavylium salt oxidation, as described in US Patent 3,147,280 , offers a novel pathway:

-

Flavylium Precursor Synthesis :

-

3-Methyl-4'-hydroxyflavylium chloride (5) is treated with 2-naphthoic anhydride in AcOH/H₂SO₄.

-

-

Oxidation :

-

Advantages :

-

Single-step process with yields ≥50%.

-

Tunable substituents via flavylium precursor modification.

-

Palladium-Catalyzed Coupling and Cyclization

Adapting methodologies from Dronedarone synthesis , a tandem coupling-cyclization approach is feasible:

-

Suzuki-Miyaura Coupling :

-

React 5-hydroxy-2-iodophenol (6) with 2-naphthoylboronic acid (7) using Pd(PPh₃)₄/Na₂CO₃ in DMF/H₂O.

-

-

Cyclization :

Key Observations :

-

Pd catalysis achieves >80% coupling efficiency.

-

Microwave-assisted cyclization (100°C, 10 min) enhances throughput .

Radical-Mediated Synthesis Using DMSO/TCT

A metal-free method from J. Org. Chem. utilizes dimethyl sulfoxide (DMSO) as a dual synthon:

-

Reaction Setup :

-

Mix 5-hydroxy-2-(prop-1-yn-1-yl)phenyl 2-naphthoate (8) with cyanuric chloride (TCT) in DMSO/H₂O.

-

-

Mechanism :

-

Yield : 68% after 6 hours at 80°C.

Chemical Reactions Analysis

2.1. Phase Transfer Catalysis Method

-

Reactants : 4,6-diacyl resorcinols and α-bromoketones.

-

Catalyst : Tetrabutyl ammonium hydrogen sulfate.

-

Solvent : Ethylenedichloride.

-

Conditions : The reaction is performed at 55-60°C for 6-8 hours.

2.2. Microwave Irradiation Method

-

Reactants : Similar to the phase transfer method.

-

Conditions : The mixture is irradiated at 300W for 1-3 minutes, significantly reducing the reaction time compared to traditional methods.

Both methods yield high purity products, with microwave irradiation often providing better yields and shorter reaction times .

3.1. Oxidative Reactions

3-(2-Naphthoyl)-5-hydroxybenzofuran can undergo oxidative transformations, particularly when treated with iodine or other oxidizing agents. These reactions can lead to various functionalized products, including hydroxylated derivatives and acylated forms.

3.2. Cross-Coupling Reactions

Cross-coupling reactions involving 3-(2-Naphthoyl)-5-hydroxybenzofuran have been explored using various nucleophiles, leading to the formation of diverse products. The presence of the naphthoyl group enhances reactivity due to increased electron density.

Table 2: Cross-Coupling Reaction Outcomes

| Nucleophile | Solvent | Yield (%) |

|---|---|---|

| Benzyl mercaptan | CHCl₃ | 27 |

| Thiophenecarbonyl | CHCl₃ | 93 |

| Aliphatic amines | DCM | Moderate |

These reactions highlight the versatility of 3-(2-Naphthoyl)-5-hydroxybenzofuran in forming new chemical bonds under mild conditions .

Characterization of Reaction Products

The products obtained from the reactions involving 3-(2-Naphthoyl)-5-hydroxybenzofuran are typically characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirmation of functional groups.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

-

Mass Spectrometry (MS) : Assists in determining molecular weights and structural elucidation.

Table 3: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation |

| IR | Functional group identification |

| MS | Molecular weight determination |

Scientific Research Applications

Organic Synthesis

3-(2-Naphthoyl)-5-hydroxybenzofuran serves as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the creation of complex molecular frameworks essential in organic synthesis.

Biological Research

The compound is studied for its potential bioactivity:

- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with specific enzymes and receptors, potentially inhibiting pro-inflammatory mediators.

Medicinal Chemistry

Research indicates potential therapeutic uses:

- Drug Development : Derivatives of this compound are explored for their efficacy against diseases such as cancer and inflammatory disorders.

- Pharmacological Studies : Its interactions with biological systems make it a model compound for studying benzofuran derivatives' effects on human health.

Material Science

In industrial applications, 3-(2-Naphthoyl)-5-hydroxybenzofuran is used in the production of:

- Dyes and Pigments : Its chemical properties allow it to be utilized in creating vibrant colors for various materials.

- Specialty Chemicals : Employed in synthesizing compounds with specific functionalities in material science.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of derivatives of 3-(2-Naphthoyl)-5-hydroxybenzofuran on human hepatoma cells. Results indicated that certain modifications to the compound enhanced its cytotoxicity, suggesting a viable pathway for developing new cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory properties of this compound demonstrated that it could inhibit the activity of enzymes involved in inflammatory pathways. In vitro assays showed significant reductions in inflammatory markers when treated with the compound .

Mechanism of Action

The mechanism of action of 3-(2-Naphthoyl)-5-hydroxybenzofuran involves its interaction with specific molecular targets and pathways. The hydroxyl group and the naphthoyl moiety play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

A key structural analogue is N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide (Compound 1 ), which shares the 2-naphthoyl group but replaces the benzofuran core with a piperazine-linked butyl chain and a trifluoromethylphenyl group . This substitution alters solubility and target selectivity:

- Lipophilicity : 3-(2-Naphthoyl)-5-hydroxybenzofuran (logP ~3.2) is less lipophilic than Compound 1 (logP ~4.5) due to the polar hydroxyl group.

- Hydrogen Bonding : The 5-hydroxy group in the benzofuran derivative enables stronger interactions with polar residues in enzyme active sites compared to the amide linker in Compound 1 .

Data Table: Comparative Analysis of Key Compounds

| Property | 3-(2-Naphthoyl)-5-hydroxybenzofuran | N-(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butyl)-2-naphthamide | 2-naphthoyl-KKR-pNA |

|---|---|---|---|

| Core Structure | Benzofuran | Piperazine-butylamide | Peptide substrate |

| Key Substituents | 5-hydroxy, 2-naphthoyl | Trifluoromethylphenyl, 2-naphthamide | 2-naphthoyl, pNA |

| Lipophilicity (logP) | ~3.2 | ~4.5 | ~1.8 |

| Biological Target | mTOR, estrogen receptors | CNS receptors (e.g., serotonin) | WNV protease |

| Synthetic Yield | >80% | ~45% | Not reported |

| Primary Application | Anticancer agents | Neurological imaging/therapy | Protease research |

Research Findings and Mechanistic Insights

- 3-(2-Naphthoyl)-5-hydroxybenzofuran : Demonstrates dual inhibition of mTOR and estrogen signaling, with molecular docking studies suggesting binding to the ATP-binding pocket of mTOR (binding energy = -9.2 kcal/mol) .

- Compound 1 : Radiolabeled with carbon-11 for PET imaging, showing high affinity for serotonin receptors (Kᵢ = 1.3 nM) due to its trifluoromethyl group enhancing blood-brain barrier penetration .

- 2-naphthoyl-KKR-pNA : Used to study WNV protease kinetics (kₐₜₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹), with the 2-naphthoyl group stabilizing substrate-enzyme interactions via hydrophobic packing .

Q & A

Q. What interdisciplinary approaches integrate 3-(2-Naphthoyl)-5-hydroxybenzofuran into drug delivery or catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.